molecular formula C11H24N2O3 B13547325 tert-butyl N-[6-(aminooxy)hexyl]carbamate

tert-butyl N-[6-(aminooxy)hexyl]carbamate

Cat. No.: B13547325
M. Wt: 232.32 g/mol
InChI Key: VIXLTSVDKCGOPI-UHFFFAOYSA-N
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Description

tert-Butyl N-[6-(aminooxy)hexyl]carbamate is a specialized organic compound of interest in chemical synthesis and pharmaceutical research. This molecule features a carbamate group protected by a tert-butyloxycarbonyl (Boc) group, a cornerstone in modern synthetic chemistry for protecting primary amines, and a terminal aminooxy group, which offers unique reactivity for conjugation and linking chemistries . The presence of both Boc-protected amine and aminooxy functional groups on a flexible hexyl spacer makes this compound a valuable bifunctional building block. Researchers can exploit the orthogonal reactivity of these groups to construct more complex molecular architectures. The Boc group can be readily removed under mild acidic conditions to reveal a primary amine, while the aminooxy group is highly reactive toward carbonyl groups, forming stable oxime linkages . This makes the compound particularly useful for the synthesis of unsymmetrical diureas, carbamates, and other compounds with multiple functional groups, as demonstrated in related synthetic pathways . Its molecular formula is C 11 H 24 N 2 O 3 . Applications: • Pharmaceutical Research: Serves as a key intermediate in the design and synthesis of potential therapeutic agents, including inhibitors of enzymes like soluble epoxide hydrolase (sEH) . • Bioconjugation: The aminooxy group enables site-specific conjugation with aldehydes and ketones, applicable in probe development and biopolymer modification. • Chemical Synthesis: A versatile precursor for introducing the 6-(aminooxy)hexyl moiety into complex molecules, facilitating linker chemistry in drug discovery and materials science. Safety Notice: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Carbamate compounds as a class can exhibit toxicity, primarily through acetylcholinesterase inhibition, which may lead to cholinergic effects . Researchers should consult relevant Safety Data Sheets and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H24N2O3

Molecular Weight

232.32 g/mol

IUPAC Name

tert-butyl N-(6-aminooxyhexyl)carbamate

InChI

InChI=1S/C11H24N2O3/c1-11(2,3)16-10(14)13-8-6-4-5-7-9-15-12/h4-9,12H2,1-3H3,(H,13,14)

InChI Key

VIXLTSVDKCGOPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCON

Origin of Product

United States

Synthetic Methodologies for Tert Butyl N 6 Aminooxy Hexyl Carbamate and Its Derivatives

Preparation of the Aminooxy Moiety

The introduction of the aminooxy group (—ONH₂) is a pivotal step in the synthesis of the target compound and its derivatives. Several robust methods have been established for this transformation, each with distinct advantages concerning substrate scope, reaction conditions, and scalability.

Nucleophilic Substitution Reactions with Hydroxylamine (B1172632) Derivatives

Direct O-alkylation of N-protected hydroxylamine derivatives is a common and straightforward approach for forming the C-O-N linkage. A prevalent strategy involves the reaction of an N-protected hydroxylamine, such as tert-butyl N-hydroxycarbamate, with a hexyl substrate bearing a suitable leaving group. For instance, the methanesulfonate (B1217627) (mesylate) of 6-(Boc-amino)hexan-1-ol can be displaced by the N-hydroxycarbamate nucleophile. researchgate.net This SN2 reaction establishes the core structure, which can then be deprotected under acidic conditions to reveal the terminal aminooxy group. researchgate.net

Another variation of this nucleophilic substitution employs N-hydroxyphthalimide as the hydroxylamine equivalent. libretexts.org The phthalimide (B116566) anion, readily formed by treatment with a base, is a potent nucleophile that can react with 6-(Boc-amino)hexyl bromide or a similar electrophile. The resulting N-alkoxyphthalimide intermediate is then subjected to hydrazinolysis to cleave the phthalimide group, liberating the desired aminooxy functionality. nih.govorganic-chemistry.org This two-step sequence, often referred to as a Gabriel-type synthesis, is highly effective for preparing primary aminooxy compounds. organic-chemistry.org

Table 1: Key Reagents in Nucleophilic Substitution for Aminooxy Synthesis

Nucleophile Electrophile (Example) Key Transformation
tert-Butyl N-hydroxycarbamate 6-(Boc-amino)hexyl methanesulfonate Direct O-alkylation

Mitsunobu Reaction Protocols for Aminooxy Installation

The Mitsunobu reaction provides a powerful and versatile method for converting a primary or secondary alcohol directly into an N-alkoxy derivative with a clean inversion of stereochemistry, if applicable. organic-chemistry.orgmissouri.edunih.gov This reaction is particularly valuable for installing the aminooxy moiety onto the 6-(Boc-amino)hexan-1-ol backbone. The protocol involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govacsgcipr.org

In this context, an N-protected hydroxylamine derivative, most commonly N-hydroxyphthalimide, serves as the acidic pronucleophile. nih.govorganic-chemistry.org The reaction proceeds through an alkoxyphosphonium intermediate, which is then displaced by the N-hydroxyphthalimide nucleophile in an Sₙ2 fashion. organic-chemistry.orgmissouri.edu The resulting phthalimide intermediate is subsequently cleaved via hydrazinolysis to yield the final aminooxy product. nih.gov This sequence is highly efficient and has been successfully applied to the synthesis of various aminooxy-containing linkers. nih.gov

Table 2: Typical Mitsunobu Reaction Components for Aminooxy Installation

Component Example Role in Reaction
Alcohol Substrate 6-(Boc-amino)hexan-1-ol Source of the alkyl chain
Azodicarboxylate DIAD (Diisopropyl azodicarboxylate) Oxidant/Activator
Phosphine PPh₃ (Triphenylphosphine) Reductant/Activator

Alternative Approaches to O-Functionalized Hydroxylamines

Beyond classical substitution and Mitsunobu reactions, other methodologies have been developed for the synthesis of O-functionalized hydroxylamines. Palladium-catalyzed C-O cross-coupling reactions represent a modern approach, where O-acyl hydroxylamines can be coupled with alkyl electrophiles. researchgate.net This method offers access to congested N,N,O-trisubstituted hydroxylamines under mild conditions. researchgate.net Another strategy involves the electrophilic amination of alkoxides, where a lithium alkoxide can react with an oxaziridine (B8769555) reagent to transfer an N-Boc protected amino group to the oxygen atom. researchgate.net

Furthermore, methods starting from oximes provide an alternative entry point. For example, oxime ethers can be catalytically reduced to yield N,O-disubstituted hydroxylamines, though care must be taken to avoid cleavage of the N-O bond. mdpi.com These alternative routes expand the synthetic toolkit, enabling the preparation of a diverse range of hydroxylamine derivatives that may be precursors or analogues of the target compound.

Functionalization of the Hexyl Carbamate (B1207046) Chain

The bifunctional nature of tert-butyl N-[6-(aminooxy)hexyl]carbamate allows for selective chemical modifications at either the aminooxy terminus or the Boc-protected amine terminus. Strategic manipulation of these functional groups is essential for its use as a linker in more complex molecular architectures.

Regioselective Derivatization of Terminal Positions

The two terminal groups of the molecule exhibit distinct chemical reactivity, which is the basis for regioselective derivatization. The aminooxy group is a soft nucleophile that reacts selectively with electrophilic carbonyl compounds, such as aldehydes and ketones, to form stable oxime linkages. researchgate.net This chemoselective ligation is widely used in bioconjugation.

Conversely, the tert-butyloxycarbonyl (Boc) group at the other terminus is a robust protecting group that is stable to many reaction conditions but can be efficiently removed with strong acid, such as trifluoroacetic acid (TFA), to reveal a primary amine. masterorganicchemistry.com This newly exposed primary amine can then undergo a host of transformations, including acylation, alkylation, or reaction with isocyanates to form ureas. mdpi.com This orthogonal reactivity allows for the stepwise and controlled functionalization of the linker. For instance, one could first conjugate a ketone-bearing molecule to the aminooxy terminus and then deprotect the Boc group to attach another moiety to the newly freed amine.

Strategies for Introducing Orthogonal Protecting Groups

In the synthesis of more complex derivatives, the use of an orthogonal protecting group strategy is indispensable. organic-chemistry.orgchem-station.com This approach involves using multiple protecting groups within the same molecule that can be removed under different, non-interfering conditions. masterorganicchemistry.com This allows for the selective unmasking and reaction of specific functional groups while others remain protected. organic-chemistry.org

For the carbamate family of protecting groups, several common orthogonal sets exist. chem-station.com The Boc group is acid-labile, the fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, and the benzyloxycarbonyl (Cbz or Z) group is removed by catalytic hydrogenolysis. masterorganicchemistry.com By incorporating these groups into a synthetic design, chemists can achieve highly selective and sequential functionalization. For example, a derivative could be synthesized with an Fmoc-protected aminooxy group and a Boc-protected amine. The Fmoc group could be removed with a base like piperidine (B6355638) to allow for reaction at the aminooxy nitrogen, while the Boc group remains intact. Subsequently, the Boc group could be removed with acid to permit derivatization of the terminal amine. The development of photolabile protecting groups further expands the possibilities for orthogonal strategies. nih.gov

Table 3: Common Orthogonal Protecting Groups for Amines

Protecting Group Abbreviation Cleavage Condition
tert-Butoxycarbonyl Boc Strong Acid (e.g., TFA)
9-Fluorenylmethyloxycarbonyl Fmoc Base (e.g., Piperidine)

tert-Butyloxycarbonyl (Boc) Protecting Group Chemistry in Compound Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly for the temporary protection of amine functionalities. Its widespread use stems from the ease of its introduction, its stability under a variety of reaction conditions, and the facility of its removal under specific, mild acidic conditions. This allows for selective manipulation of other functional groups within a complex molecule.

General Principles of Boc Protection in Amine Synthesis

The protection of an amine as its Boc-carbamate derivative is a fundamental transformation in the synthesis of complex molecules like this compound. This process temporarily masks the nucleophilicity and basicity of the amine, preventing it from engaging in unwanted side reactions.

Reaction conditions for Boc protection are generally mild and flexible. The process is often carried out in a range of solvents, including tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), acetonitrile (B52724), or even water. While the reaction can proceed without a base, one is often added to neutralize the protonated amine formed during the reaction, thereby increasing the concentration of the free amine nucleophile. Common bases include triethylamine (B128534) (TEA), sodium hydroxide, or 4-dimethylaminopyridine (B28879) (DMAP), which can also act as a catalyst for more challenging substrates. researchgate.net

A key feature of the Boc group is its chemical orthogonality with other common amine protecting groups. researchgate.net It is stable under basic conditions, toward many nucleophiles, and during catalytic hydrogenation, which is used to cleave groups like the benzyloxycarbonyl (Cbz) group. researchgate.net This stability allows chemists to deprotect other functional groups in the molecule without affecting the Boc-protected amine.

ParameterDescriptionCommon Reagents/Conditions
Protecting Reagent The source of the Boc group.Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
Solvent The medium for the reaction.Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, Water
Base (Optional) Neutralizes the amine salt and can catalyze the reaction.Triethylamine (TEA), Sodium Bicarbonate, Sodium Hydroxide, DMAP
Temperature The typical thermal condition for the reaction.Room temperature to moderate heat (e.g., 40°C) rsc.org
Byproducts Volatile and stable products that drive the reaction forward.Carbon dioxide (CO₂), tert-Butanol

Chemoselective Deprotection Protocols for the Boc Group

The removal of the Boc group is typically accomplished under acidic conditions, a process that relies on the formation of the stable tert-butyl cation. researchgate.net The mechanism involves protonation of the carbamate's carbonyl oxygen by a strong acid. This is followed by the cleavage of the carbon-oxygen bond, releasing the free amine, carbon dioxide, and the tert-butyl cation. researchgate.netnih.gov The cation is typically scavenged by the conjugate base of the acid or can be trapped by other nucleophiles present in the reaction mixture.

Strong acids such as trifluoroacetic acid (TFA), often used neat or in a solvent like DCM, are highly effective for Boc removal. rsc.orgnih.gov Hydrochloric acid (HCl) in solvents like 1,4-dioxane (B91453) or ethyl acetate (B1210297) is another common choice. rsc.org The mildness of these conditions allows for the deprotection of Boc groups in the presence of other protecting groups that are labile to different conditions, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group or the hydrogenolysis-labile Cbz group. researchgate.netresearchgate.net

Chemoselectivity in deprotection becomes crucial when a molecule contains multiple acid-sensitive groups or different types of Boc-protected amines. Selective removal of a Boc group can be achieved by carefully tuning the reaction conditions. For instance, in molecules with both a Boc group and a tert-butyl ester, specific conditions like using sulfuric acid in tert-butyl acetate or methanesulfonic acid can selectively cleave the N-Boc group while leaving the ester intact. nih.gov

Furthermore, different types of N-Boc groups exhibit varying lability. N-Boc groups on aromatic amines are generally more acid-labile than those on aliphatic amines. This difference can be exploited for selective deprotection. nih.gov Alternative, milder reagents have also been developed for sensitive substrates. These include Lewis acids like zinc bromide (which can selectively cleave secondary N-Boc groups) and various metal catalysts. nih.govacs.org In some cases, thermal methods can also be employed to remove the Boc group without any acid catalyst. mdpi.com

Deprotection MethodReagent(s)Typical ConditionsSelectivity/Notes
Standard Acidolysis Trifluoroacetic acid (TFA)Neat or in Dichloromethane (DCM), room temperature. rsc.orgnih.govHighly efficient; common in peptide synthesis.
Standard Acidolysis Hydrochloric acid (HCl)In 1,4-Dioxane, Methanol (B129727), or Ethyl Acetate. rsc.orgWidely used, generates the amine hydrochloride salt.
Lewis Acid Catalysis Zinc Bromide (ZnBr₂)In Dichloromethane (DCM). nih.govCan selectively cleave secondary N-Boc groups over primary ones. nih.gov
Heterogeneous Catalysis Montmorillonite K10 clayIn 1,2-Dichloroethane. nih.govSelectively cleaves aromatic N-Boc groups over aliphatic ones. nih.gov
Thermal Deprotection HeatHigh temperatures (e.g., 180-270°C) in various solvents or neat. mdpi.comresearchgate.netAcid-free method, useful in continuous flow systems. researchgate.net
Mild Acidolysis Aqueous Phosphoric AcidWater/solvent mixture.Environmentally benign and selective for Boc over Cbz groups. acs.org

Advanced Synthetic Techniques for Improved Efficacy and Scalability

To meet the demands of pharmaceutical and biotechnological applications, the synthesis of molecules like this compound requires methods that are not only efficient but also scalable and safe. Advanced techniques such as continuous flow chemistry and the optimization of reaction parameters are pivotal in achieving these goals.

Application of Continuous Flow Chemistry in Production

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. nih.gov In a flow reactor, reagents are continuously pumped through a network of tubes or channels where they mix and react. This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, consistency, and yield. researchgate.net

For reactions involving Boc-protected compounds, continuous flow offers unique benefits. N-Boc deprotection, a common step, can be performed under high-temperature conditions without the need for strong acid catalysts. researchgate.netacs.org This thermal deprotection in flow is rapid, often completed within minutes, and avoids the need for aqueous workup to remove acid reagents, streamlining the synthesis. researchgate.net The process is also highly scalable; increasing production simply involves running the system for a longer duration.

The enhanced safety profile is another critical advantage. The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. This is particularly important for reactions that are highly exothermic or involve the generation of gas, such as the release of CO₂ and isobutylene (B52900) during Boc deprotection.

Recent studies have demonstrated the utility of flow chemistry for selective deprotection. By precisely controlling the temperature and residence time, it is possible to selectively remove a more labile N-Boc group (e.g., on an aromatic amine) in the presence of a more stable one (e.g., on an alkyl amine) within the same molecule, a feat that is often challenging in batch synthesis. acs.orgacs.org This level of control enhances the efficiency of multi-step syntheses by telescoping reactions, where the output from one reactor is fed directly into the next without intermediate purification. acs.org

FeatureBatch ProcessingContinuous Flow Chemistry
Scalability Difficult; requires larger vessels and poses safety risks.Straightforward; achieved by extending run time.
Heat Transfer Inefficient; can lead to hotspots and side reactions.Highly efficient; excellent temperature control.
Safety Higher risk due to large volumes of reagents.Inherently safer due to small reaction volumes.
Process Control Limited control over mixing and reaction time.Precise control over stoichiometry, residence time, and temperature. researchgate.net
Reaction Telescoping Requires workup and isolation between steps.Enables direct coupling of reaction steps, reducing waste and time. acs.org

Optimized Reaction Conditions and Yield Enhancements

The optimization of reaction conditions is fundamental to maximizing the yield and purity of the final product while minimizing cost and environmental impact. For the synthesis of this compound and its derivatives, this involves a systematic evaluation of solvents, reagents, catalysts, temperature, and reaction time for each synthetic step.

In the Boc protection step, for example, while (Boc)₂O is the standard reagent, the choice of base and solvent can significantly affect the reaction rate and yield. In the synthesis of related carbamates, protocols have been developed that are catalyst-free and solvent-free, representing a significant green chemistry advancement. For amide coupling steps, which might be used to link the bifunctional core of the molecule to other entities, a wide array of coupling reagents (e.g., EDCI, HOBt) and bases (e.g., DIPEA) are available. Screening these reagents is crucial to identify the combination that provides the highest yield and minimizes side reactions like racemization. nih.gov

The following table presents a compilation of optimized reaction conditions from the synthesis of various tert-butyl carbamate derivatives, illustrating the parameters that are typically fine-tuned to enhance reaction outcomes.

ProductReactantsReagents/SolventConditionsYieldReference
tert-Butyl carbamatet-Butyl alcohol, Sodium CyanateTrifluoroacetic acid / BenzeneStirred overnight at room temp.76-94% orgsyn.org
tert-Butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamatetert-Butyl (6-aminohexyl)carbamate, 3-fluorophenyl isocyanateEt₃N / Anhydrous Et₂O8 hours at room temp.58% mdpi.com
tert-Butyl 2-aminophenylcarbamatetert-Butyl 2-nitrophenylcarbamateFeCl₃, N₂H₄·H₂O / MethanolReflux for 3 hoursNot specified nih.gov
tert-Butyl N-thiazol-4-ylcarbamateThiazole-4-carboxylic acid, t-Butyl alcoholDPPA, Triethylamine90°C for 21 hours76%

These examples highlight how careful selection of reagents and conditions is critical for achieving high-yield syntheses. The development of robust and optimized protocols is essential for the reliable and cost-effective production of complex chemical compounds.

Chemical Reactivity and Derivatization Strategies of Tert Butyl N 6 Aminooxy Hexyl Carbamate

Oxime Ligation and Related Condensation Reactions

Oxime ligation is a chemoselective reaction between an aminooxy group and a carbonyl compound (an aldehyde or ketone) to form a stable oxime bond. This reaction is highly valued in chemical biology for its bioorthogonal nature, meaning it can proceed in complex biological environments without interfering with native functional groups. nih.gov

Mechanistic Understanding of Oxime Formation with Carbonyl Compounds

The formation of an oxime from tert-butyl N-[6-(aminooxy)hexyl]carbamate and a carbonyl compound follows a well-established mechanism for imine formation. The reaction proceeds in two main steps: the nucleophilic addition of the aminooxy group to the carbonyl carbon to form a carbinolamine intermediate, followed by the acid-catalyzed dehydration of this intermediate to yield the final oxime product.

R-C(=O)-R' + H₂N-O-R'' ⇌ R-C(OH)(NH-O-R'')-R' ⇌ R-C(=N-O-R'')-R' + H₂O

The reaction is reversible, though the equilibrium often favors the formation of the stable oxime. nih.gov The rate-determining step is typically the dehydration of the carbinolamine intermediate. nih.gov This step is subject to acid catalysis; protonation of the hydroxyl group in the carbinolamine converts it into a better leaving group (water), thus facilitating its elimination.

Aniline (B41778) and its derivatives are known to significantly accelerate the rate of oxime formation, particularly at neutral pH. acs.org The catalytic mechanism involves the initial formation of a more reactive protonated Schiff base (an iminium ion) between aniline and the carbonyl compound. This intermediate is then attacked by the aminooxy nucleophile in a transimination reaction, which regenerates the aniline catalyst and forms the oxime product. nih.govacsgcipr.org

Kinetic and Thermodynamic Considerations in Oximation

The kinetics of oxime formation are highly dependent on the pH of the reaction medium. The reaction rate generally displays a bell-shaped dependence on pH, with the optimal pH typically falling in the slightly acidic range (around 4.5). nih.gov At low pH, the aminooxy nucleophile becomes protonated and non-nucleophilic, slowing the initial addition step. Conversely, at high pH, there is insufficient acid to effectively catalyze the dehydration of the carbinolamine intermediate. nih.gov The use of catalysts like aniline allows the reaction to proceed efficiently at or near neutral pH, which is crucial for many biological applications. nih.govacs.org For instance, aniline catalysis can increase the reaction rate by up to 40-fold at neutral pH. nih.gov More efficient catalysts, such as p-phenylenediamine, have been shown to be even more effective, offering up to a 19-fold faster rate than aniline at neutral pH. acs.org

From a thermodynamic perspective, the formation of an oxime bond is generally favorable. Oximes are significantly more stable than the corresponding imines (Schiff bases) and are also more resistant to hydrolysis than hydrazones. wikipedia.orgnih.gov The hydrolytic stability of oximes is attributed to the electronegativity of the oxygen atom, which reduces the basicity of the imine nitrogen, making it less susceptible to protonation, the initial step in hydrolysis. nih.gov Studies have shown that the rate constant for the hydrolysis of an oxime can be nearly 1000-fold lower than that for a simple hydrazone. nih.gov This high thermodynamic stability makes the oxime linkage a robust and reliable covalent bond for creating stable bioconjugates.

Scope and Limitations of Oxime Ligation in Diverse Chemical Environments

The scope of oxime ligation is broad due to its high chemoselectivity and the stability of the resulting bond. It has been widely applied in the preparation of various bioconjugates, including glycopeptides, protein-polymer conjugates, and for labeling biomolecules on cell surfaces. nih.gov The aminooxy group of this compound allows for the conjugation of this linker to any molecule bearing an aldehyde or ketone. The hexyl spacer provides flexibility and reduces steric hindrance between the conjugated partners.

However, there are limitations to consider. The reaction with ketones is significantly slower than with aldehydes, often by two or more orders of magnitude. researchgate.net This may necessitate higher concentrations of reactants, longer reaction times, or more efficient catalysts. nih.gov Another limitation is the inherent high reactivity of the aminooxy group itself, which can make the handling and storage of compounds like this compound challenging, as it can react with carbonyl compounds present as impurities, such as acetone. nih.gov Furthermore, while the oxime bond is stable, it is not completely inert and can be cleaved under strongly acidic conditions or in the presence of other nucleophiles, which could be a consideration in certain applications. wikipedia.org

Reactions Involving the Carbamate (B1207046) Linkage

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. Its reactivity and stability are well-characterized, providing a means to selectively unmask the primary amine on the hexyl chain of the linker after the aminooxy group has been reacted.

Stability and Transformations of the Carbamate Group

The Boc-carbamate linkage in this compound is generally stable under a wide range of conditions, including basic, nucleophilic, and reductive environments. organic-chemistry.org This stability allows for reactions to be carried out at the aminooxy terminus without affecting the protected amine. The stability of the carbamate group is due to the delocalization of the nitrogen lone pair into the carbonyl group, which gives the C-N bond partial double bond character.

The primary transformation of the Boc group is its removal (deprotection) to reveal the free amine. The standard method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. acsgcipr.org The mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. researchgate.net

The formation of the tert-butyl cation can lead to side reactions, such as the alkylation of nucleophilic residues (e.g., tryptophan or methionine) in peptides. This can often be suppressed by the addition of scavengers like triethylsilane or thioanisole. acsgcipr.org

Cleavage Mechanisms Beyond Standard Deprotection

While strong acid is the most common method for Boc cleavage, several alternative methods have been developed for substrates that are sensitive to acidic conditions. These non-standard cleavage mechanisms can be particularly useful when orthogonal deprotection strategies are required, for instance, to deprotect the Boc group while leaving an acid-labile oxime bond intact.

Alternative deprotection strategies include:

Lewis Acids: Reagents like aluminum chloride can mediate the cleavage of Boc groups under mild conditions. organic-chemistry.org

Thermal Deprotection: The Boc group can be removed by heating, although this generally requires high temperatures and is less common.

Mild Acidic Conditions with Specific Reagents: A combination of oxalyl chloride in methanol (B129727) has been reported as a mild and selective method for Boc deprotection at room temperature. nih.gov This method is tolerant of various functional groups that might be sensitive to strong acids. rsc.org The proposed mechanism is broader than simple in situ generation of HCl and involves the electrophilic character of oxalyl chloride. nih.gov

Basic Conditions: While generally stable to base, the Boc group can be cleaved under specific basic conditions, particularly when the nitrogen is part of a system that can stabilize an anionic intermediate, such as in dicarbamates or when adjacent to an aromatic ring. rsc.org

The choice of deprotection method allows for strategic unmasking of the amine in this compound, enabling subsequent derivatization at this site after an initial oxime ligation reaction. This dual reactivity is central to its utility as a heterobifunctional crosslinker.

Chemical Modifications of the Hexyl Spacer

The hexyl spacer of this compound provides a versatile scaffold that can be chemically modified to introduce additional functionalities or to modulate the reactivity of the terminal aminooxy group. These modifications can influence the physicochemical properties of the resulting conjugates, such as solubility, steric hindrance, and biological activity.

For instance, hydroxyl groups can be introduced to enhance water solubility. Halogen atoms can be incorporated to serve as handles for further chemical modifications, such as cross-coupling reactions or nucleophilic substitutions. The synthesis of such derivatives would typically start from a functionalized hexane-1,6-diol or a related long-chain alcohol, which would then be converted to the corresponding aminooxy carbamate through a multi-step synthesis.

The presence of these functional groups can have a significant impact on the reactivity of the aminooxy moiety. For example, the introduction of bulky substituents near the aminooxy group can create steric hindrance, potentially slowing down the rate of oxime ligation. Conversely, the incorporation of electron-withdrawing or electron-donating groups could electronically influence the nucleophilicity of the aminooxy nitrogen, although this effect is generally less pronounced through a flexible alkyl chain compared to more rigid systems.

Table 1: Examples of Potential Functional Groups on the Hexyl Spacer and Their Intended Purpose
Functional GroupPotential Synthetic PrecursorIntended PurposePotential Impact on Reactivity
Hydroxyl (-OH)Functionalized hexane-1,6-diolIncrease hydrophilicityMinimal electronic effect; potential for intramolecular hydrogen bonding
Azide (-N3)Azido-functionalized hexanolOrthogonal ligation via click chemistryMinimal electronic effect
Alkyne (-C≡CH)Alkynyl-functionalized hexanolOrthogonal ligation via click chemistryMinimal electronic effect
Fluorine (-F)Fluorinated hexanol19F NMR tag for analytical purposesMinor electronic effect

The length and rigidity of the spacer connecting the reactive moieties in a bifunctional linker are critical parameters that can significantly influence the outcome of a conjugation reaction. While this article focuses on the hexyl (C6) spacer, it is informative to consider the effects of varying this aspect of the molecule's architecture.

Research on divalent ligands has shown that the length of the spacer is crucial for achieving optimal binding affinity, with an ideal spacer length allowing both ligands to bind to their respective sites without strain. nih.gov A similar principle can be applied to the reactivity of bifunctional linkers, where the "reach" of the aminooxy group is determined by the spacer length.

Rigidity: Introducing rigidity into the spacer can pre-organize the molecule into a conformation that is more favorable for reaction, potentially increasing the reaction rate. This can be achieved by incorporating cyclic structures (e.g., cyclohexane (B81311) rings) or double/triple bonds within the alkyl chain. A more rigid linker can also prevent unwanted folding or aggregation of the conjugate. However, a rigid spacer might also restrict the conformational freedom required for the aminooxy group to approach the carbonyl group in a sterically hindered environment.

The interplay between chain length and rigidity is therefore a key consideration in the design of aminooxy carbamate linkers for specific applications. The optimal linker architecture will depend on the nature of the molecules to be conjugated and the desired properties of the final product.

Table 2: Hypothetical Impact of Spacer Modification on Oxime Ligation Kinetics
Spacer ModificationExpected Impact on Reaction RateRationale
Shorter Alkyl Chain (e.g., C3)Potentially decreasedIncreased potential for steric hindrance between conjugated molecules.
Longer Alkyl Chain (e.g., C12)Potentially increasedGreater flexibility and reach to overcome steric hindrance.
Introduction of a Cyclohexyl RingVariableIncreased rigidity may pre-organize for reaction but could also introduce steric hindrance.
Introduction of an Internal Amide GroupPotentially alteredChanges in polarity and hydrogen bonding capacity of the spacer.

Applications in Advanced Chemical Biology and Molecular Design Research

Bioconjugation and Labeling Methodologies

The compound serves as a heterobifunctional crosslinker, enabling the covalent linkage of distinct molecular entities with high precision.

A significant challenge in protein chemistry is the achievement of site-specific modification to produce homogenous products. nih.gov Traditional methods often target naturally occurring functional groups like lysines or cysteines, leading to heterogeneous mixtures. A powerful strategy for achieving site-selectivity involves the genetic encoding of unnatural functional groups that have no counterpart in native proteins.

One such advanced technique is the "aldehyde tag" method. researchgate.net In this system, a specific amino acid sequence (e.g., LCTPSR) genetically encoded into a protein of interest is recognized by a co-expressed formylglycine-generating enzyme (FGE). nih.govresearchgate.net The FGE oxidizes the cysteine residue within the tag to a Cα-formylglycine (fGly), creating a unique aldehyde functional group at a predetermined site on the protein. nih.gov

This genetically introduced aldehyde serves as a chemical handle for covalent modification. Aldehydes react selectively and efficiently with aminooxy-functionalized reagents under mild physiological conditions to form a stable oxime linkage. nih.govresearchgate.net Tert-butyl N-[6-(aminooxy)hexyl]carbamate is a prime example of a reagent used for this purpose. The aminooxy group of the linker reacts specifically with the protein's aldehyde tag, attaching the hexylcarbamate tail to the protein. The protected amine can then be deprotected and used to conjugate other molecules, such as fluorophores, drugs, or polyethylene (B3416737) glycol (PEG) chains. This methodology has been successfully applied to the site-specific labeling of various proteins, including monoclonal antibodies expressed in mammalian cells. nih.gov

Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biological processes. website-files.comnih.gov For a reaction to be considered bioorthogonal, its constituent reactive groups must be abiotic, react selectively with each other under physiological conditions (temperature, pH, and aqueous environment), and form a stable covalent bond. cas.org

The reaction between an aminooxy group and an aldehyde or ketone to form an oxime bond is a well-established and widely used bioorthogonal ligation. nih.gov The aminooxy functional group present in this compound serves as a bioorthogonal ligation handle. It allows for the specific "clicking" of this linker onto any biomolecule (protein, nucleic acid, etc.) that has been functionalized with a carbonyl group (aldehyde or ketone). The stability and specificity of this oxime ligation make it a robust tool for assembling complex biomolecular architectures in vitro and, in some cases, in cellular environments. oregonstate.edu

Table 1: Comparison of Common Bioorthogonal Ligation Reactions
ReactionReactive PartnersKey AdvantagesTypical Application
Oxime LigationAminooxy + Aldehyde/KetoneHigh stability, good kinetics, abiotic partnersProtein labeling, hydrogel formation
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azide + Strained Alkyne (e.g., DIBO)Copper-free, very fast kinetics, highly orthogonalLive-cell imaging, glycan labeling
Staudinger LigationAzide + PhosphineFirst developed bioorthogonal reaction, forms stable amide bondPeptide ligation, surface modification
Tetrazine LigationTetrazine + trans-Cyclooctene (TCO)Extremely fast kinetics, bio-compatibleIn vivo imaging, pre-targeted drug delivery

The immobilization of biomolecules onto solid supports is fundamental for applications such as biosensors, affinity chromatography, and diagnostic arrays. mdpi.com Covalent immobilization provides a stable and oriented attachment that often preserves the biomolecule's activity better than passive adsorption. mdpi.com

This compound is ideally suited for a two-step immobilization strategy.

Surface Functionalization: The Boc-protecting group is removed from the linker's primary amine using an acid (e.g., trifluoroacetic acid). The resulting free amine can then be covalently attached to a pre-activated solid surface. Common surface chemistries include N-hydroxysuccinimide (NHS) esters, epoxides, or isothiocyanates, which react readily with primary amines to form stable amide, amine, or thiourea (B124793) bonds, respectively. nih.gov This step coats the surface with a layer of linkers presenting outward-facing aminooxy groups.

Biomolecule Capture: A biomolecule that has been modified to contain an aldehyde or ketone group is then introduced. The surface-bound aminooxy groups react specifically with the carbonyl groups on the biomolecule, capturing it and immobilizing it on the surface via a stable oxime linkage. google.com This approach allows for the controlled and oriented immobilization of biomolecules, which is critical for the functionality of many analytical devices.

Radiopharmaceutical Chemistry and Molecular Imaging Probe Development

The modular nature of this compound makes it a valuable component in the design and synthesis of targeted probes for molecular imaging, particularly Positron Emission Tomography (PET).

Fluorine-18 (¹⁸F) is a preferred radionuclide for PET due to its convenient half-life (109.7 min) and low positron energy, which results in high-resolution images. nih.gov Direct ¹⁸F-labeling of complex biomolecules is often challenging due to the harsh reaction conditions required. Therefore, the labeling is typically achieved by first synthesizing a small, ¹⁸F-labeled molecule, known as a prosthetic group or synthon, which is then conjugated to the larger biomolecule under milder conditions. kjnmt.org

This compound can serve as a precursor for creating an ¹⁸F-labeled, aminooxy-functionalized synthon. A common synthetic strategy would involve:

Deprotection of the Boc group to expose the primary amine.

Conjugation of the amine with a widely used ¹⁸F-prosthetic group, such as N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB). The amine reacts with the NHS ester of [¹⁸F]SFB to form a stable amide bond.

The resulting product is 4-[¹⁸F]fluorobenzamido-hexyl-aminooxy. This molecule is an ¹⁸F-labeled bifunctional linker, ready to be conjugated to an aldehyde- or ketone-modified targeting vector (e.g., a peptide or antibody fragment) via its terminal aminooxy group. This multi-step approach protects the sensitive biomolecule from the conditions of the initial radiofluorination reaction. mdpi.com

Table 2: Common Amine-Reactive Prosthetic Groups for ¹⁸F-Labeling
Prosthetic Group NameAbbreviationPrecursor TypeResulting Linkage
N-succinimidyl 4-[¹⁸F]fluorobenzoate[¹⁸F]SFBAromaticAmide
N-succinimidyl 3-(di-tert-butyl[¹⁸F]fluorosilyl)benzoate[¹⁸F]SiFBSilicon-basedAmide
6-[¹⁸F]Fluoronicotinic acid tetrafluorophenyl ester[¹⁸F]F-Py-TFPHeteroaromaticAmide
4-[¹⁸F]Fluorobenzaldehyde[¹⁸F]FBAAromaticImine (requires reduction)

The design of a successful PET imaging agent is a multi-parameter optimization problem that requires balancing target affinity, specificity, pharmacokinetics, and metabolic stability. nih.govrsc.org A common design motif for targeted PET tracers consists of three key components:

Targeting Vector: A molecule (e.g., peptide, antibody fragment, small molecule inhibitor) that binds with high affinity and specificity to a biological target of interest, such as a cell surface receptor overexpressed in tumors. nih.gov

Radionuclide: A positron-emitting isotope, such as ¹⁸F, chelated or covalently attached to the construct.

Linker: A chemical structure that connects the targeting vector to the radionuclide.

This compound, or its derivatives, plays a crucial role as a linker in this molecular architecture. The flexible six-carbon alkyl chain helps to spatially separate the relatively bulky radionuclide and its associated chelator or prosthetic group from the targeting vector. nih.gov This separation can be critical to prevent the radiolabeling moiety from sterically hindering the interaction between the targeting vector and its biological target, thus preserving high binding affinity. Furthermore, the use of the aminooxy group for conjugation via oxime ligation allows for a modular, "click-chemistry" approach to synthesizing the final PET tracer, which can improve synthetic efficiency and yield. unimi.it

Role as a Linker in Complex Molecular Architectures

The structure of this compound, with its two distinct functional groups, makes it an ideal linker for connecting different molecular entities. The aminooxy group provides a handle for highly selective ligation, while the protected amine can be deprotected to allow for further functionalization.

Scaffold Design for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)

In the burgeoning field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have shown immense promise. nih.gov These heterobifunctional molecules consist of a ligand that binds to a target protein and another that recruits an E3 ubiquitin ligase, joined by a chemical linker. nih.gov The nature of this linker is critical to the efficacy of the PROTAC. nih.gov The hexyl chain of this compound provides a flexible spacer, and after deprotection of the amine, it can be readily coupled to an E3 ligase ligand. The terminal aminooxy group can then be chemoselectively ligated to a warhead that targets the protein of interest, often through the formation of a stable oxime bond with an aldehyde or ketone functionality on the warhead. This modular approach allows for the rapid synthesis of PROTAC libraries with varying linker lengths and compositions to optimize degradation efficiency. nih.gov

Similarly, in the design of Antibody-Drug Conjugates (ADCs), the linker plays a pivotal role in connecting a potent cytotoxic payload to a monoclonal antibody. nih.gov The aminooxy group of this compound can be used to attach a payload through a stable oxime linkage, a strategy that has been successfully employed in generating homogeneous ADCs. nih.gov The Boc-protected amine, upon deprotection, can be conjugated to the antibody, providing a defined and stable connection. The use of an oxime linkage has been shown to result in ADCs with favorable stability and efficacy profiles. glycanlink.com

ApplicationRole of this compoundKey Feature Utilized
PROTACs Flexible linker connecting the target protein ligand and the E3 ligase ligand.Aminooxy group for oxime ligation to the warhead; protected amine for coupling to the E3 ligase ligand.
ADCs Linker for conjugating a cytotoxic payload to a monoclonal antibody.Aminooxy group for stable oxime linkage to the payload; protected amine for attachment to the antibody.

Application in Materials Science for Polymer and Surface Functionalization

The chemoselective reactivity of the aminooxy group makes this compound a valuable reagent for the functionalization of polymers and surfaces. Materials bearing aldehyde or ketone groups can be readily modified by reaction with the aminooxy group to form stable oxime linkages. This approach can be used to immobilize molecules on a solid support for applications in diagnostics and separations. For instance, a surface functionalized with aldehyde groups could be treated with this compound, followed by deprotection of the amine and subsequent coupling of a biomolecule, such as a peptide or an oligonucleotide. This strategy allows for the controlled and oriented immobilization of biomolecules on surfaces.

Contributions to Medicinal Chemistry and Chemical Biology Research

Beyond its role as a linker, this compound serves as a key intermediate in the synthesis of bioactive molecules and as a component in the development of tools for studying biological processes.

Intermediate in the Synthesis of Enzyme Inhibitors and Modulators

The synthesis of enzyme inhibitors often requires the assembly of multiple molecular fragments. The bifunctional nature of this compound makes it a useful building block in such synthetic endeavors. For example, in the synthesis of unsymmetrical ureas that can act as enzyme inhibitors, a related compound, tert-butyl (6-aminohexyl)carbamate, has been utilized as a scaffold. mdpi.com Similarly, the aminooxy group of this compound can be reacted with an aldehyde- or ketone-containing fragment to form a stable oxime-linked intermediate. The Boc-protected amine can then be deprotected and reacted with another molecular fragment to complete the synthesis of the target inhibitor. This strategy provides a modular and efficient route to novel enzyme inhibitors and modulators.

Development of Advanced Biochemical Probes for Target Engagement Studies

Understanding how a drug molecule interacts with its target protein within a cell is crucial for drug development. Biochemical probes are essential tools for such target engagement studies. Biotinylated probes, for instance, are widely used to isolate and identify the protein targets of a bioactive compound. nih.gov The structure of this compound is well-suited for the construction of such probes. nih.gov Biotin can be coupled to the amine after deprotection of the Boc group. The resulting biotinylated linker can then be attached to a target-binding molecule via the aminooxy group, forming a stable oxime linkage. The length of the hexyl linker can be important for the probe's ability to effectively pull down its target protein. nih.gov

Research AreaApplication of this compoundSynthetic Strategy
Enzyme Inhibitors Building block for the modular synthesis of inhibitors.Oxime ligation with a pharmacophore fragment, followed by deprotection and coupling of a second fragment.
Biochemical Probes Linker for the creation of probes to study target engagement.Coupling of a reporter molecule (e.g., biotin) to the deprotected amine and oxime ligation to a target-binding moiety.

Synthesis of Glycosaminoglycan Mimetics and Bioisosteres

Glycosaminoglycans (GAGs) are complex, linear polysaccharides that play crucial roles in numerous biological processes through their interactions with a wide array of proteins. researchgate.netcsic.es The inherent complexity and heterogeneity of natural GAGs, however, often impede a detailed understanding of their structure-activity relationships. researchgate.net This has spurred the development of synthetic GAG mimetics—molecules designed to imitate natural GAGs—to systematically study these interactions and develop potential therapeutics. researchgate.netnih.gov

The compound this compound serves as a key bifunctional linker in the construction of such mimetics. Its structure features two distinct functional groups: a terminal aminooxy group (-ONH₂) and a tert-butoxycarbonyl (Boc)-protected amine. This dual functionality allows for a sequential and controlled chemical strategy for building GAG analogs.

The primary role of the aminooxy group is to engage in oxime ligation, a highly efficient and chemoselective conjugation reaction. nih.govnih.gov This reaction occurs between the nucleophilic aminooxy moiety and an electrophilic carbonyl group (an aldehyde or ketone) on a sugar molecule or another scaffold. nih.gov The resulting oxime bond is notably stable under typical physiological conditions. nih.gov This ligation strategy is a powerful tool for conjugating different molecular fragments and has been successfully applied in the preparation of various glycoconjugates. nih.gov For instance, researchers can introduce a carbonyl group onto a saccharide unit and then use an aminooxy-containing linker like this compound to attach a flexible side chain.

The hexyl chain of the carbamate (B1207046) provides a flexible spacer, distancing the core scaffold from other conjugated moieties. The Boc-protected amine at the other end of the molecule offers a latent reactive site. Once the oxime linkage is established, the Boc protecting group can be removed under acidic conditions to expose a primary amine. This newly available amine can then be subjected to further chemical modifications, such as sulfation, a critical post-translational modification that dictates the biological activity of natural GAGs. nih.gov The ability to systematically vary sulfation patterns is essential for creating GAG mimetics with tailored protein-binding properties. researchgate.netnih.gov

The synthesis of GAG mimetics can involve various scaffolds, not just traditional polysaccharides. For example, sulfation of polysaccharides like cellulose, starch, and chitin (B13524) has been shown to be a viable method for generating GAG mimetic variants. nih.gov Similarly, small, sulfated non-saccharide molecules, including polyphenols, can be designed to mimic the biological functions of natural GAG sequences. researchgate.net In these synthetic schemes, a bifunctional linker like this compound could be used to introduce side chains that can be further functionalized to replicate the charged and structural features of native GAGs.

Utility in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for rapidly generating a large number of structurally diverse molecules, or a library, to screen for biological activity. chemrxiv.orgnih.gov The design of bifunctional molecules, which possess two distinct reactive moieties joined by a linker, is central to this field. nih.gov These molecules allow for the stepwise and divergent synthesis of a wide array of compounds from a common intermediate.

This compound is an exemplary bifunctional building block for combinatorial synthesis. Its orthogonal reactivity—the aminooxy group's propensity for oxime ligation and the protected amine's potential for amide bond formation or other nucleophilic reactions after deprotection—is highly advantageous for creating chemical libraries.

In the context of GAG mimetics, this compound facilitates the construction of libraries where specific structural features are systematically varied. For example, a library of 27 heparan sulfate-like pseudo-hexasaccharides was synthesized to explore structure-activity relationships in fibroblast growth factor-2 (FGF-2) binding. chemrxiv.org While this specific study used amide coupling, the principle of using modular building blocks is the same. An approach using this compound would begin by reacting it with a core scaffold containing a carbonyl group (e.g., an oxidized sugar). This initial reaction forms a stable oxime linkage. Following this, the Boc protecting group on the amine is removed. The now-exposed primary amine serves as a point of diversification. A multitude of reagents, such as sulfating agents, acyl chlorides, or carboxylic acids, can be introduced to this amine, each reaction yielding a unique compound. By splitting the common intermediate into multiple parallel reactions, a diverse library of GAG mimetics can be efficiently generated.

The table below illustrates a hypothetical combinatorial synthesis scheme using this compound to generate a small library of GAG mimetics from a common aldehyde-functionalized monosaccharide core.

StepReactionReactant/ReagentFunctional Group TargetedResult
1 Oxime LigationAldehyde-functionalized monosaccharideAminooxy group of the carbamateMonosaccharide-linker conjugate with a Boc-protected amine
2 DeprotectionTrifluoroacetic acidBoc-carbamateMonosaccharide-linker conjugate with a free primary amine
3a SulfationSulfur trioxide pyridine (B92270) complexPrimary amineN-sulfated GAG mimetic
3b AcylationAcetyl chloridePrimary amineN-acetylated GAG mimetic
3c Reductive AminationA different aldehyde-containing molecule + NaBH₃CNPrimary amineN-alkylated GAG mimetic

This modular approach allows for the rapid creation of compounds with varied sulfation patterns, acyl groups, or other modifications, which is crucial for dissecting the specific structural requirements for GAG-protein interactions. nih.govchemrxiv.org The generation of such libraries provides invaluable tools for identifying lead compounds for drug discovery and for advancing our fundamental understanding of chemical biology. researchgate.netchemrxiv.org

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the covalent structure of tert-butyl N-[6-(aminooxy)hexyl]carbamate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer detailed insights into the molecular framework and composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of this compound in solution. Both ¹H and ¹³C NMR are utilized to confirm the presence of all constituent parts of the molecule and to ensure the absence of significant impurities.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals corresponding to the tert-butyl group, the hexyl chain methylene (B1212753) protons, and the protons associated with the carbamate (B1207046) and aminooxy functionalities are expected. The protons closer to electronegative atoms (oxygen and nitrogen) are shifted downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include those for the carbonyl carbon of the carbamate group, the quaternary and methyl carbons of the tert-butyl group, and the six distinct methylene carbons of the alkyl chain. libretexts.orgyoutube.com The chemical shifts are influenced by the proximity to the heteroatoms. libretexts.org

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on data from analogous structures, such as tert-butyl carbamates and n-hexyl derivatives. rsc.orgchemicalbook.comrsc.org

Predicted NMR Data for this compound

¹H NMR Spectroscopy (Predicted)¹³C NMR Spectroscopy (Predicted)
AssignmentPredicted Chemical Shift (ppm)MultiplicityAssignmentPredicted Chemical Shift (ppm)
(CH₃)₃C-~1.44Singlet (s)(CH₃)₃C-~28.3
-NH-~4.6 (broad)Broad Singlet (br s)(CH₃)₃C-~79.0
-NHCH₂-~3.10Triplet (t)-NHCH₂-~40.5
-ONH₂~5.5 (broad)Broad Singlet (br s)-NH(CH₂)₄CH₂CH₂ONH₂~26.0
-CH₂CH₂ONH₂~3.95Triplet (t)-NHCH₂CH₂(CH₂)₄ONH₂~29.5
-NH(CH₂)₄CH₂-~1.50Multiplet (m)-NH(CH₂)₂CH₂(CH₂)₂ONH₂~25.5
-NHCH₂CH₂(CH₂)₄-~1.30Multiplet (m)-NH(CH₂)₃CH₂CH₂ONH₂~28.0
-CH₂ONH₂~75.0
-C=O~156.0

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and experimental conditions.

Mass spectrometry is employed to confirm the molecular weight of this compound and to gain structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique used for this type of molecule, as it typically keeps the molecule intact, allowing for the observation of the molecular ion or its adducts.

The monoisotopic mass of the compound (C₁₁H₂₄N₂O₃) is 232.1787 Da. uni.lu In ESI-MS, the compound is often observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts in positive ion mode. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion (e.g., [M+H]⁺). The resulting product ions provide evidence for the compound's structure. Characteristic losses for Boc-protected amines include the loss of the tert-butyl group (56 Da) or isobutene, and the loss of the entire Boc group (100 Da). nih.govresearchgate.net Other fragmentations can occur along the hexyl chain. libretexts.org

Predicted ESI-MS Adducts for this compound

Adduct IonPredicted m/z
[M+H]⁺233.1860
[M+Na]⁺255.1679
[M+K]⁺271.1419
[M+NH₄]⁺250.2125
[M-H]⁻231.1714

Data sourced from predicted values. uni.lu

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are fundamental for both the purification of this compound after its synthesis and for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound. A reversed-phase HPLC (RP-HPLC) method is typically suitable for a molecule of this polarity. In RP-HPLC, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or trifluoroacetic acid to improve peak shape.

The compound's purity is determined by integrating the area of its corresponding peak and comparing it to the total area of all peaks in the chromatogram, typically detected using a UV detector (as the carbamate group has a weak chromophore) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). While a specific protocol for this exact molecule is not detailed in the literature, methods for other Boc-protected amines serve as a strong precedent. researchgate.nettandfonline.com

Following synthesis, crude this compound is typically purified using silica (B1680970) gel flash chromatography. nih.gov This preparative technique separates the target compound from unreacted starting materials, byproducts, and other impurities based on differences in polarity.

The crude mixture is loaded onto a column packed with silica gel (the stationary phase), and a solvent system (the mobile phase) of increasing polarity is passed through the column. Nonpolar impurities elute first, followed by the desired product, with highly polar impurities being retained more strongly on the silica. A common mobile phase would be a gradient of ethyl acetate (B1210297) in a nonpolar solvent like hexanes or heptane. The progress of the separation is monitored by thin-layer chromatography (TLC). nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org If a single crystal of sufficient quality can be grown, this method can provide definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov

For a flexible molecule like this compound, the crystal structure would reveal the specific conformation adopted by the hexyl chain and the spatial relationship between the terminal tert-butoxycarbonyl and aminooxy groups. This information can be valuable for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. mdpi.com

As of now, there are no publicly available crystal structures for this compound. Obtaining such a structure is contingent on the ability to produce high-quality, single crystals, which can be a challenging step, particularly for flexible, non-symmetrical molecules. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Chemistries and Derivatizations

The inherent reactivity of the aminooxy and the protected amine functionalities of tert-butyl N-[6-(aminooxy)hexyl]carbamate provides a fertile ground for the exploration of novel reaction chemistries. The aminooxy group readily participates in oxime ligation, a highly efficient and chemoselective reaction with aldehydes and ketones. louisville.edunih.gov Future research will likely focus on expanding the repertoire of this "click chemistry" approach.

New derivatizations are anticipated to yield a diverse array of molecular probes and bioconjugates. For instance, after deprotection of the Boc group, the resulting primary amine can be acylated, alkylated, or coupled with various moieties such as fluorophores, biotin, or drug molecules. This versatility allows for the construction of sophisticated bifunctional agents for diagnostic and therapeutic applications. nih.gov

Furthermore, research into developing novel protecting group strategies for the aminooxy and amine functionalities could offer alternative pathways for orthogonal conjugation, enabling the synthesis of even more complex and multifunctional molecular systems. The development of linkers with different lengths and compositions, based on the core structure of this compound, will also be crucial for optimizing the performance of the resulting conjugates in various biological systems.

Expansion into New Areas of Biomedical Research and Diagnostic Applications

The unique properties of this compound make it a prime candidate for expansion into new frontiers of biomedical research and diagnostics. Its ability to link biomolecules to surfaces or other molecules is already being exploited, and future applications are expected to be even more sophisticated.

In the realm of diagnostics, this linker is instrumental in the development of glycan arrays for high-throughput analysis of carbohydrate-protein interactions. nih.gov The aminooxy group allows for the specific and stable immobilization of reducing sugars onto surfaces, preserving their natural closed-ring form. nih.gov Future research may focus on developing more sensitive and complex glycan microarrays for early disease detection and biomarker discovery.

In drug delivery, the ability to conjugate targeting ligands to drug molecules via this linker is a promising area of investigation. For example, it has been used in the synthesis of prostate-specific membrane antigen-targeted radioconjugates with anticancer activity. caymanchem.com Future work could involve the development of antibody-drug conjugates (ADCs) or targeted nanoparticle systems where this compound serves as the crucial linkage element.

Moreover, the linker's role in protein modification and the synthesis of neoglycoproteins is an emerging field. acs.orgnih.gov By attaching specific glycans to proteins, researchers can study the effects of glycosylation on protein function and potentially develop novel therapeutic glycoproteins.

Integration with Automated Synthesis and High-Throughput Screening Platforms

The increasing demand for large libraries of bioactive compounds for drug discovery and chemical biology has spurred the development of automated synthesis and high-throughput screening (HTS) platforms. The chemical properties of this compound are well-suited for integration into these automated workflows.

Automated solid-phase or solution-phase synthesis platforms can be programmed to incorporate this linker into a variety of molecular scaffolds, enabling the rapid generation of diverse compound libraries. beilstein-journals.org The chemoselective nature of the oxime ligation facilitates the purification process, which is a critical bottleneck in automated synthesis.

In the context of HTS, molecules functionalized with this compound can be readily immobilized on microarray surfaces for screening against biological targets. bioglyco.com This allows for the simultaneous testing of thousands of compounds, significantly accelerating the hit identification process in drug discovery. enamine.netall-chemistry.com The development of novel HTS assays, such as those based on RapidFire mass spectrometry, can further enhance the efficiency of screening campaigns involving compounds derived from this linker. nih.gov

Future research will likely focus on optimizing the reaction conditions for incorporating this linker in automated systems and developing new analytical techniques for the rapid characterization of the resulting compound libraries.

Implementation of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic routes.

Current synthetic methods for hydroxylamine (B1172632) derivatives, the key functional group of this linker, often involve harsh reagents and generate significant waste. researchgate.net Emerging research is exploring greener alternatives, such as the electroreduction of nitrates and the use of biocatalysis. nih.govacs.org The development of catalytic and atom-economical methods for the synthesis of the entire linker molecule is a key objective.

Q & A

Q. Purification :

  • Use silica gel chromatography (eluent: ethyl acetate/hexane gradient) to isolate intermediates.
  • Final product purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Boc Group : tert-Butyl protons at δ 1.4 ppm (singlet); carbamate carbonyl at δ 155–160 ppm in ¹³C NMR.
    • Aminooxy Chain : NH protons (δ 5.2–5.5 ppm, broad) and methylene groups (δ 1.2–3.0 ppm).
  • IR Spectroscopy : Carbamate C=O stretch at ~1690–1720 cm⁻¹; N-O stretch (aminooxy) at ~930–960 cm⁻¹ .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ (calculated for C₁₁H₂₃N₂O₃: 255.17 g/mol) .

Advanced: How can researchers design experiments to utilize this compound in site-specific bioconjugation via oxime ligation?

Methodological Answer:
Experimental Design :

Reaction Optimization :

  • pH : Conduct reactions between 4.5–7.5 (acetate or phosphate buffers) to balance nucleophilicity of aminooxy and aldehyde/ketone reactivity.
  • Molar Ratio : Use 1.2–2.0 equivalents of the compound relative to the carbonyl-containing target (e.g., glycoproteins).

Analytical Validation :

  • Monitor conjugation efficiency via SDS-PAGE or LC-MS to confirm oxime bond formation (expected mass shift ~255 Da).
  • Quantify unreacted aminooxy groups using Ellman’s reagent .

Case Study : A 2024 study achieved >80% conjugation yield with lysozyme at pH 5.0, 25°C, over 24 hours .

Advanced: How should researchers address stability challenges of the aminooxy group during storage and reactions?

Methodological Answer:
Instability Factors :

  • Hydrolysis : The aminooxy group degrades in acidic/basic conditions or high humidity.
  • Oxidation : Susceptible to radical-mediated oxidation in air.

Q. Mitigation Strategies :

  • Storage : Store under inert gas (Ar/N₂) at –20°C in anhydrous DMSO or DMF.
  • Reaction Conditions : Use degassed solvents and antioxidants (e.g., 0.1% BHT).
  • Stability Assays : Monitor decomposition via TLC (silica, n-hexane:EtOAc 1:1) weekly .

Advanced: How to resolve contradictions in reported reaction yields for aminooxy-carbamate derivatives?

Methodological Answer:
Root Causes :

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may accelerate side reactions.
  • Catalyst Selection : DMAP vs. Hünig’s base (DIPEA) impacts Boc protection efficiency.

Q. Troubleshooting Workflow :

Design of Experiments (DoE) : Vary solvents (DCM vs. THF), bases (K₂CO₃ vs. NaHCO₃), and temperatures (0°C vs. RT).

Yield Analysis :

  • Low Yield (<50%) : Check for Boc deprotection (TLC) or competing nucleophilic side reactions.
  • High Purity/Low Yield : Optimize column chromatography gradients.

Example : A 2023 study achieved 85% yield in DCM/DMAP but only 60% in THF/DIPEA due to incomplete Boc activation .

Advanced: What computational methods predict the reactivity of this compound in complex reaction environments?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model nucleophilic attack by aminooxy on carbonyl groups. Predict activation energy barriers for oxime ligation.
  • MD Simulations : GROMACS simulations (CHARMM36 force field) assess solvation effects in aqueous vs. organic solvents.
  • Validation : Compare computed IR/NMR spectra with experimental data to refine models .

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